molecular formula C6H6N2OS B6147450 2-hydroxypyridine-3-carbothioamide CAS No. 955399-19-6

2-hydroxypyridine-3-carbothioamide

Cat. No.: B6147450
CAS No.: 955399-19-6
M. Wt: 154.2
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Description

2-Hydroxypyridine-3-carbothioamide is a pyridine derivative featuring a hydroxyl group at the 2-position and a carbothioamide (-C(S)NH₂) group at the 3-position of the pyridine ring. However, its properties and applications are influenced by structural analogs with variations in substituent type, position, and electronic effects.

Properties

CAS No.

955399-19-6

Molecular Formula

C6H6N2OS

Molecular Weight

154.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxypyridine-3-carbothioamide typically involves the reaction of 2-hydroxypyridine with thiocarbamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-hydroxypyridine-3-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The carbothioamide group can be reduced to form an amine or other reduced sulfur-containing compounds.

    Substitution: The hydroxyl and carbothioamide groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: 2-pyridone-3-carbothioamide or 2-pyridinecarboxylic acid derivatives.

    Reduction: 2-hydroxypyridine-3-amine or other reduced sulfur-containing compounds.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-hydroxypyridine-3-carbothioamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of 2-hydroxypyridine-3-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carbothioamide groups can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or catalytic effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyridine Derivatives

Compound Name Molecular Weight (g/mol) Substituent Positions Functional Groups Key Inferred Properties
This compound ~154* 2-OH, 3-C(S)NH₂ Hydroxyl, carbothioamide Moderate polarity; potential sulfur-mediated reactivity
N-(2-Bromo-5-hydroxypyridin-3-yl)pivalamide ~349* 2-Br, 5-OH, 3-pivalamide Bromo, hydroxyl, pivalamide High lipophilicity; steric hindrance from pivalamide
N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide ~278* 2-OH, 5-I, 3-acetamide Hydroxyl, iodo, acetamide Increased molecular weight; halogen-driven electronic effects
N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide 366.58 2-Cl, 4-CHO, 6-I, 3-pivalamide Chloro, formyl, iodo, pivalamide High steric/electronic complexity; low solubility

*Estimated based on molecular formula.

Key Research Findings and Insights

Substituent Effects on Reactivity and Bioactivity

  • Halogen vs. Hydroxyl/Carbothioamide: The bromo and iodo substituents in analogs like N-(2-bromo-5-hydroxypyridin-3-yl)pivalamide and N-(2-hydroxy-5-iodopyridin-3-yl)acetamide introduce significant steric bulk and polarizability, which may enhance binding to hydrophobic pockets in proteins.
  • Pivalamide vs. Carbothioamide : Pivalamide groups (e.g., in N-(2-chloro-4-formyl-6-iodopyridin-3-yl)pivalamide ) contribute to high molecular weight and lipophilicity, reducing aqueous solubility. Carbothioamide derivatives, while less lipophilic, may exhibit better solubility in polar solvents.

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